REACTION_SMILES
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[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH3:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][o:14][c:15]([C:17](=[O:18])[OH:19])[cH:16]2)[cH:10][cH:11]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH3:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][o:14][c:15]([C:17](=[O:18])[OH:19])[cH:16]2)[cH:10][cH:11]1.[Cl-:3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2cc(C(=O)O)on2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(-c2cc(C(=O)O)on2)cc1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |